5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Overview
Description
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with benzylamine in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include:
Reagents: 4-methoxybenzaldehyde, benzylamine, acid catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:
Continuous flow synthesis: This method allows for the continuous production of the compound with better control over reaction parameters and higher yields.
Catalytic processes: Using heterogeneous catalysts to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 5-(4-hydroxyphenyl)-2-phenyl-1H-imidazole.
Reduction: Formation of partially or fully reduced imidazole derivatives.
Substitution: Formation of halogenated derivatives or other substituted imidazoles.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like lipoxygenases.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes like lipoxygenases by binding to the active site and preventing substrate access.
Signal Transduction: It may interfere with signaling pathways involved in inflammation and cancer progression.
Molecular Docking: Studies suggest that it can form stable complexes with target proteins, leading to altered protein function.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares a similar structure but with an indole ring instead of an imidazole ring.
4-Methoxyphenylimidazole: Lacks the phenyl group at the 2-position.
2-Phenylimidazole: Lacks the methoxyphenyl group at the 5-position.
Uniqueness
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole is unique due to the presence of both the methoxyphenyl and phenyl groups, which contribute to its distinct chemical properties and potential biological activities. Its dual substitution pattern allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-19-14-9-7-12(8-10-14)15-11-17-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUBRROOFQATFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475997 | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53458-08-5 | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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